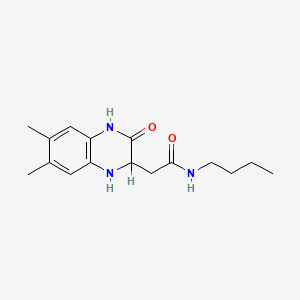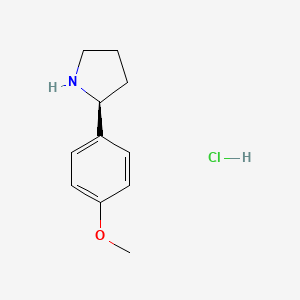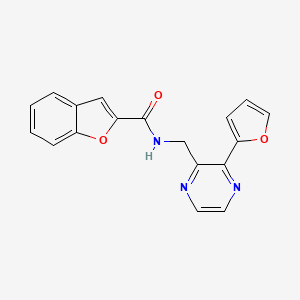
N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide inhibits the activity of this compound by binding to its bromodomain, a protein domain that recognizes acetylated lysine residues in histones. This binding prevents this compound from interacting with chromatin and regulating gene expression, leading to altered cellular functions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. It also has potential neuroprotective effects and can improve glucose metabolism in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for this compound inhibition. However, its limited solubility and stability can pose challenges in conducting experiments and developing formulations for therapeutic applications.
Direcciones Futuras
N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide has promising potential for further research and development in various therapeutic areas. Some future directions include exploring its efficacy in combination with other drugs, investigating its potential for epigenetic therapy, and developing novel formulations to improve its solubility and stability. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects in vivo.
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its inhibition of this compound activity can lead to altered cellular functions and potential therapeutic benefits in various diseases. Further research is needed to explore its full therapeutic potential and develop novel formulations for clinical applications.
Métodos De Síntesis
N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide is synthesized through a multi-step process that involves the reaction of 2-fluoro-4-bromobenzoyl chloride with 5-acetylthiazole in the presence of a base, followed by the reaction with phenylboronic acid in the presence of a palladium catalyst. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been found to inhibit the activity of this compound, a protein that plays a crucial role in gene regulation and chromatin remodeling. By inhibiting this compound, this compound can modulate gene expression and alter cellular functions, leading to potential therapeutic benefits.
Propiedades
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-bromo-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN2O2S/c1-10(23)16-15(11-5-3-2-4-6-11)21-18(25-16)22-17(24)13-8-7-12(19)9-14(13)20/h2-9H,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEOLLBOLNNZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Br)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2720758.png)


![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720762.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2720763.png)

![Ethyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2720766.png)


![([1-(4-Morpholinyl)cyclohexyl]methyl)amine carbonic acid (1:1)](/img/structure/B2720773.png)
